molecular formula C6H10N4 B3283672 Pyrazine-2,3-diyldimethanamine CAS No. 771573-48-9

Pyrazine-2,3-diyldimethanamine

Cat. No. B3283672
CAS RN: 771573-48-9
M. Wt: 138.17 g/mol
InChI Key: FTTWVEGNDHOQMZ-UHFFFAOYSA-N
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Description

Pyrazine-2,3-diyldimethanamine , also known by its chemical formula C4H6N4 , is a symmetric water-soluble N,O-chelating tetra-dentate organic ligand. It possesses a hydroxyl group beside the nitrogen atom and plays a crucial role in coordination chemistry due to its rich σ-donating properties and strong coordination with various transition metal ions .


Synthesis Analysis

The synthesis of pyrazine-2,3-diyldimethanamine involves the reaction of a precursor compound with halide salts of transition metals. An environmentally friendly method is employed to synthesize coordination compounds in water under ambient conditions. The resulting coordination polymers exhibit intriguing structural features and supramolecular interactions .


Molecular Structure Analysis

  • Storage Conditions : Store at 2-8°C, protected from light

Physical And Chemical Properties Analysis

  • Safety Information : Handle with care; avoid exposure to light

Mechanism of Action

The hydroxyl groups in the organic linker extend the 1D chains of coordination polymers to non-covalent 3D networks. Strong hydrogen bond interactions trap water molecules within these networks. Supramolecular interactions include O-H···O, O-H···N, O-H···X, C-H···O, C-H···X, π-π (pyrazine ring), metal-halogen···π (pyrazine ring), and O-H···ring (5-membered chelate ring) interactions. Additionally, X···O weak halogen bonds are present .

properties

IUPAC Name

[3-(aminomethyl)pyrazin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTWVEGNDHOQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311914
Record name 2,3-Pyrazinedimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2,3-diyldimethanamine

CAS RN

771573-48-9
Record name 2,3-Pyrazinedimethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771573-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pyrazinedimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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